molecular formula C11H26O3Si2 B14283143 [Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 123893-50-5

[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)

Cat. No.: B14283143
CAS No.: 123893-50-5
M. Wt: 262.49 g/mol
InChI Key: BZLOPFOKESGYHV-UHFFFAOYSA-N
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Description

3,3-Bis(trimethylsiloxymethyl)oxetane is a specialized organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of two trimethylsiloxymethyl groups attached to the oxetane ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(trimethylsiloxymethyl)oxetane typically involves the reaction of 3,3-bis(hydroxymethyl)oxetane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which subsequently cyclizes to form the desired oxetane compound .

Industrial Production Methods

Industrial production of 3,3-Bis(trimethylsiloxymethyl)oxetane follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(trimethylsiloxymethyl)oxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxylated products.

    Substitution: The trimethylsiloxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include various functionalized oxetanes, which can be further utilized in polymerization and other synthetic applications .

Scientific Research Applications

3,3-Bis(trimethylsiloxymethyl)oxetane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(trimethylsiloxymethyl)oxetane involves its ability to undergo ring-opening polymerization. The strained oxetane ring is highly reactive and can be opened under acidic or basic conditions, leading to the formation of linear or branched polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(bromomethyl)oxetane
  • 3,3-Bis(azidomethyl)oxetane
  • 3,3-Dimethyloxetane

Uniqueness

Compared to similar compounds, 3,3-Bis(trimethylsiloxymethyl)oxetane offers distinct advantages due to the presence of trimethylsiloxymethyl groups. These groups enhance the compound’s stability and reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable tool in the development of new materials and pharmaceuticals .

Properties

CAS No.

123893-50-5

Molecular Formula

C11H26O3Si2

Molecular Weight

262.49 g/mol

IUPAC Name

trimethyl-[[3-(trimethylsilyloxymethyl)oxetan-3-yl]methoxy]silane

InChI

InChI=1S/C11H26O3Si2/c1-15(2,3)13-9-11(7-12-8-11)10-14-16(4,5)6/h7-10H2,1-6H3

InChI Key

BZLOPFOKESGYHV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1(COC1)CO[Si](C)(C)C

Origin of Product

United States

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